![molecular formula C16H10ClF3N4O B2799766 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide CAS No. 1795193-07-5](/img/structure/B2799766.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H10ClF3N4O and its molecular weight is 366.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide is the p300 histone acetyltransferase (HAT) . The p300 HAT is a global transcriptional coactivator, playing a critical role in cell cycle control, differentiation, and apoptosis .
Mode of Action
This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300, leading to an enhancement in the p300 HAT activity .
Biochemical Pathways
The activation of p300 HAT by CTPB leads to the acetylation of histones H3 and H4 . This acetylation is a key process in the regulation of gene expression. By modifying the chromatin structure, it allows transcription factors to access DNA and modulate gene expression .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The activation of p300 HAT by CTPB can lead to changes in gene expression, which can have various downstream effects depending on the specific genes being regulated . These effects can include changes in cell cycle control, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s efficacy, either by competing for binding sites or by modulating the activity of p300 HAT .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O/c17-12-7-6-10(8-11(12)16(18,19)20)21-15(25)14-13(22-24-23-14)9-4-2-1-3-5-9/h1-8,13-14,22-24H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFNIRWKAOOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799684.png)
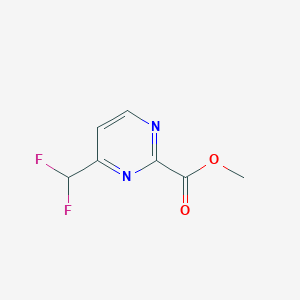
![3-cyclopropyl-6-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2799687.png)
![[5-(3-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2799688.png)
![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)
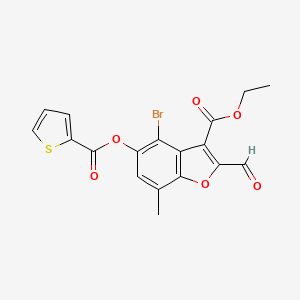
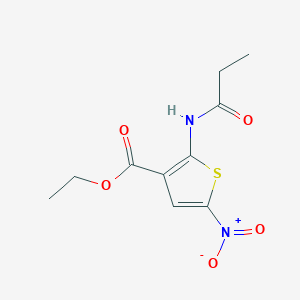
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)
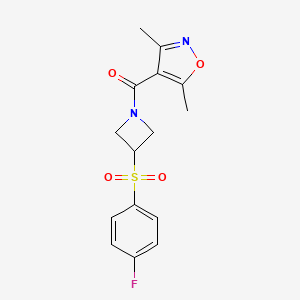
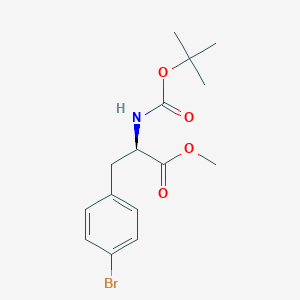
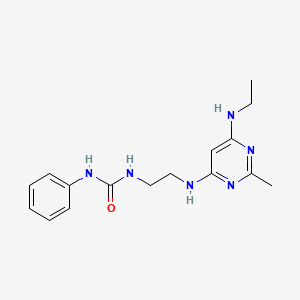
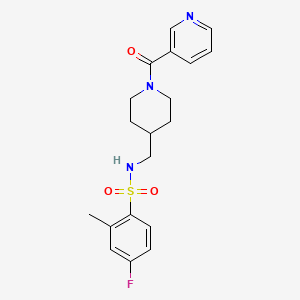
![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)
